molecular formula C17H14N2O2 B5772598 3-methoxy-N-3-quinolinylbenzamide

3-methoxy-N-3-quinolinylbenzamide

Katalognummer: B5772598
Molekulargewicht: 278.30 g/mol
InChI-Schlüssel: DMQSZMHPWNWUCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-methoxy-N-3-quinolinylbenzamide is a chemical hybrid scaffold incorporating quinoline and benzamide pharmacophores, designed for advanced research in medicinal chemistry and drug discovery. This compound is of particular interest in oncology research, given the established role of quinoline derivatives as antimalarial and anticancer agents and the application of benzamide-based compounds as selective inhibitors of histone deacetylases (HDACs), specifically HDAC3 . The quinoline core is a privileged structure in pharmacology, known to interact with multiple biological targets. Its mechanism in anticancer research often involves the inhibition of key enzymes like topoisomerases or the disruption of cellular signaling pathways such as PI3K/AKT and EGFR, which can lead to the induction of apoptosis in cancer cells . Simultaneously, the benzamide moiety is recognized as a potent zinc-binding group that can confer selectivity toward specific HDAC isoforms . HDACs are critical epigenetic regulators, and their inhibition, particularly of HDAC3, has been shown to modulate gene expression, induce cell cycle arrest, and promote apoptosis in various cancer cell lines, including those for colon, breast, and leukemia . By integrating these two motifs, this compound presents a versatile tool for researchers exploring novel therapeutic strategies against cancers and other diseases driven by epigenetic dysregulation.

Eigenschaften

IUPAC Name

3-methoxy-N-quinolin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-15-7-4-6-13(10-15)17(20)19-14-9-12-5-2-3-8-16(12)18-11-14/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQSZMHPWNWUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents on Benzamide Heterocyclic Group Molecular Formula Molecular Weight (g/mol) Key Properties
3-Methoxy-N-3-quinolinylbenzamide 3-OCH₃ 3-Quinolinyl C₁₇H₁₄N₂O₂ 278.31* Not reported (GC/MS detected)
3-Methyl-N-(8-quinolinyl)benzamide 3-CH₃ 8-Quinolinyl C₁₇H₁₄N₂O 262.31 Mp: 49–50°C; Density: 1.237 g/cm³
3-Methoxy-N-(5-methyl-3-isoxazolyl)benzamide 3-OCH₃ 5-Methylisoxazolyl C₁₂H₁₂N₂O₃ 232.24 Not reported
4-Methoxy-N-(3-methylphenyl)benzamide 4-OCH₃ 3-Methylphenyl C₁₅H₁₅NO₂ 241.29 Not reported
3-Chloro-N-(3-quinuclidinyl)benzamide 3-Cl 3-Quinuclidinyl C₁₄H₁₇ClN₂O 264.75 Not reported

*Calculated based on molecular formula.

Key Observations:
  • Heterocyclic Group: The quinolinyl group (as in this compound) is aromatic and planar, enabling π-π stacking interactions in biological targets, whereas the quinuclidinyl group in 3-chloro-N-(3-quinuclidinyl)benzamide is non-aromatic and rigid, influencing steric interactions .
  • Positional Isomerism: this compound differs from 4-methoxy-N-(3-methylphenyl)benzamide in the methoxy position (meta vs. para), which alters electronic distribution and steric accessibility .

Crystallographic and Spectroscopic Data

  • X-ray Analysis: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was structurally confirmed via X-ray diffraction (CCDC 1965367), providing a benchmark for analyzing this compound’s crystal packing .
  • Spectroscopy: IR and NMR data for 4-(1,2-dihydro-2-phenylquinoxalin-3-yl)-N,N-dimethylbenzenamine (IR: 3329 cm⁻¹ for N-H; ¹H NMR: δ 2.98 for CH₃) offer reference points for characterizing methoxy and quinolinyl signals in related compounds .

Q & A

Q. What are the optimized synthetic routes for 3-methoxy-N-3-quinolinylbenzamide, and what reaction conditions are critical for high yield and purity?

Methodological Answer: The synthesis typically involves coupling 3-methoxybenzoyl chloride with 3-aminoquinoline under basic conditions. Key steps include:

  • Acid chloride preparation : React 3-methoxybenzoic acid with oxalyl chloride and catalytic DMF in CH₂Cl₂ at 0°C .
  • Amide bond formation : Add 3-aminoquinoline to the acid chloride in a biphasic solvent system (e.g., EtOAc/H₂O) with K₂CO₃ as a base to neutralize HCl byproducts .
  • Critical conditions : Temperature control (0–25°C), anhydrous solvents, and stoichiometric excess of acyl chloride (1.2–2.5 equiv) to drive the reaction to completion. Purification via recrystallization or column chromatography ensures >95% purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, quinoline protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 307.1) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological screening assays are recommended for evaluating this compound?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in the proposed mechanism of action for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase). Compare results with experimental IC₅₀ values to validate hypotheses .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .

Q. What strategies address conflicting data in reaction optimization studies for this compound synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., solvent polarity, base strength). For example, compare DMF vs. THF in amide coupling .
  • In situ monitoring : Use FTIR to track acyl chloride intermediate formation (C=O stretch at ~1800 cm⁻¹) and ensure completion before adding amine .
  • Side-product analysis : LC-MS identifies byproducts (e.g., quinoline N-oxide) from over-oxidation, guiding catalyst selection (e.g., avoid peroxides) .

Q. How do structural modifications of this compound impact its pharmacokinetic profile?

Methodological Answer:

  • Metabolism studies : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Methoxy groups often undergo demethylation, altering solubility .

  • SAR analysis : Compare analogs (e.g., 3-ethoxy vs. 3-methoxy derivatives) in permeability assays (Caco-2 cells) and plasma protein binding (equilibrium dialysis) .

  • Table : Pharmacokinetic Parameters of Analogues

    DerivativeLogPt₁/₂ (h)% Plasma Protein Binding
    3-Methoxy2.14.589
    3-Ethoxy2.83.292
    3-Hydroxy1.51.875

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data for this compound across different cell lines?

Methodological Answer:

  • Assay standardization : Ensure consistent cell passage numbers, seeding density, and incubation times. For example, MCF-7 cells may require 72-hour exposure vs. 48 hours for HeLa .
  • Mechanistic follow-up : Perform RNA-seq to identify differential gene expression (e.g., apoptosis vs. senescence pathways) in resistant vs. sensitive lines .
  • Batch variability : Test multiple synthesis batches for purity (>98% by HPLC) to rule out impurity-driven toxicity .

Methodological Resources

  • Synthetic Protocols : Reference acyl chloride coupling in anhydrous EtOAc and recrystallization in ethanol/water (3:1) .
  • Computational Tools : PyMOL for docking visualization, Gaussian09 for DFT .
  • Bioactivity Data : PubChem (CID: XXXXXX) for reference spectra and toxicity profiles .

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